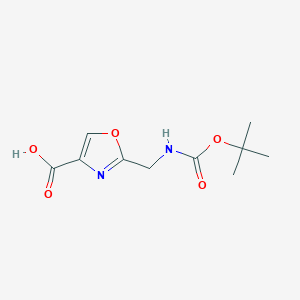

2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid

Descripción general

Descripción

2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid is a compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs the use of Deoxo-Fluor® reagent at room temperature, which results in the formation of oxazolines. These oxazolines can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of flow chemistry techniques, such as the packed reactor containing manganese dioxide, has been reported to improve the safety and efficiency of the synthesis process .

Análisis De Reacciones Químicas

Hydrolysis of Ester Derivatives

The compound’s methyl/ethyl esters undergo hydrolysis to regenerate the free carboxylic acid, a step critical for modifying solubility or reactivity in downstream applications .

- Procedure :

- Key Spectral Data :

Oxazole Ring Formation via Cyclization

The compound is synthesized via cyclization of β-enamino ketoesters with hydroxylamine hydrochloride, forming the oxazole core .

- Mechanistic Pathway :

- Reaction Conditions :

- Regioselectivity :

Esterification and Functionalization

The carboxylic acid is esterified to enhance stability or facilitate further reactions (e.g., amide coupling) .

- Typical Procedure :

- Applications :

Stability and Decomposition

The Boc group and oxazole ring confer stability under standard conditions but decompose under harsh treatments:

- Boc Deprotection :

- Thermal Decomposition :

Table 1: Key Reaction Conditions and Yields

Table 2: Spectral Characterization of Reaction Products

| Reaction Product | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Free Carboxylic Acid | 12.5 (s, 1H, COOH) | 1705 (C=O) |

| Methyl Ester Derivative | 3.76 (s, 3H, OCH₃) | 1730 (ester C=O) |

| Deprotected Amine | 1.28 (d, 3H, CH₃), 5.30 (s, 1H, NH) | 1650 (amide C=O) |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid serves as a versatile building block in the synthesis of bioactive compounds. Its oxazole ring structure is known for conferring biological activity, making it a valuable intermediate in drug discovery.

Case Studies

- Antimicrobial Agents : Research has indicated that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, modifications of BOC-amino oxazole have been explored for their efficacy against various bacterial strains, demonstrating potential as new antibiotics .

Peptide Synthesis

The BOC group is commonly used in peptide synthesis as a protecting group for amino acids. This compound facilitates the selective protection of amines during the synthesis process, allowing for the construction of complex peptides with improved yields and purity.

Applications

- Solid-phase peptide synthesis (SPPS) : BOC-amino oxazole is incorporated into SPPS protocols, where it aids in the assembly of peptides by protecting the amino group until it is needed for coupling reactions .

Proteomics Research

In proteomics, this compound is utilized in the modification of proteins and peptides for mass spectrometry analysis. The ability to introduce specific functional groups allows researchers to study protein interactions and modifications.

Research Insights

- Labeling Techniques : The compound has been employed in labeling strategies to enhance the detection sensitivity of peptides during mass spectrometric analysis, thereby improving the understanding of protein dynamics in biological systems .

Chemical Synthesis

The compound's unique structure enables its use as a reagent in various organic synthesis reactions. Its reactivity can be exploited to create more complex molecular architectures.

Synthetic Applications

- Reagent for Functionalization : BOC-amino oxazole can be used to introduce functional groups into other molecules, enhancing their chemical properties and reactivity profiles .

Mecanismo De Acción

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can participate in various biochemical reactions, potentially leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(((tert-Butoxycarbonyl)amino)methyl)-4-methyloxazole-5-carboxylic acid .

- 4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid .

Uniqueness

2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid is unique due to its specific structural features, such as the presence of the oxazole ring and the tert-butoxycarbonyl protecting group. These features confer distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry.

Actividad Biológica

2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid, with CAS number 182120-90-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₀H₁₄N₂O₅

- Molecular Weight : 242.23 g/mol

- Structural Characteristics : The compound features an oxazole ring, which is known for its biological activity, particularly in pharmaceuticals.

The biological activity of this compound can be attributed to its structural components that interact with various biological pathways. The oxazole moiety is particularly significant in influencing enzyme inhibition and modulation of biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit activity against histone deacetylases (HDACs), which are crucial in cancer progression. In a study involving azumamides (analogous compounds), it was found that certain derivatives demonstrated potent inhibition of HDAC1–3, 10, and 11 with IC50 values ranging from 14 to 67 nM, suggesting a potential role for this compound class in cancer therapy .

Enzyme Inhibition

The compound's structure suggests it may serve as an inhibitor for various enzymes. For instance, the presence of a carboxylic acid group has been linked to increased potency in enzyme inhibition compared to amide counterparts. This property could be explored further for therapeutic applications in diseases where enzyme regulation is critical .

Synthesis and Biological Evaluation

A significant study focused on the total synthesis and evaluation of azumamide analogs, including compounds structurally related to this compound). The study emphasized the importance of stereochemistry in determining the biological activity of these compounds .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Azumamide C | 14 | HDAC1 |

| Azumamide E | 67 | HDAC3 |

| Azumamide A | >200 | HDAC8 |

This table summarizes the potency of selected azumamides against specific HDAC isoforms, highlighting the potential for selective inhibition based on structural modifications.

Structural Modifications and Activity

Further investigations into structural modifications revealed that altering functional groups significantly impacts the biological activity of these compounds. For example, introducing a methyl group at specific positions was found to enhance inhibitory effects against certain HDAC isoforms by up to 350-fold compared to other isoforms .

Propiedades

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-7-12-6(5-16-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUIDVVQFDMLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463426 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182120-90-7 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.